

Application Notes and Protocols: Hexafluoroethane (C₂F₆) in Semiconductor Plasma Etching

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These application notes provide a comprehensive overview of the use of **hexafluoroethane** (C₂F₆) in semiconductor plasma etching processes. This document details the underlying plasma chemistry, experimental protocols for etching key semiconductor materials, and quantitative data on process outcomes.

Introduction to Hexafluoroethane in Plasma Etching

Hexafluoroethane (C_2F_6) is a perfluorocarbon (PFC) gas widely utilized in the semiconductor industry for plasma etching, a critical process in the fabrication of microelectronic devices.[1][2] Its primary application lies in the dry etching of dielectric films, most notably silicon dioxide (SiO_2) and silicon nitride (Si_3N_4), as well as other silicon-based materials.[1][3] The appeal of C_2F_6 stems from its ability to generate a high concentration of fluorine-containing reactive species in a plasma, which are essential for the chemical removal of material from a substrate. Furthermore, it allows for anisotropic etching, which is crucial for creating the high-aspect-ratio features required in modern integrated circuits.[4] The etching process in a C_2F_6 plasma is a complex interplay between gaseous reactive species and the substrate surface, often involving the formation of a passivating polymer layer that aids in achieving directional etching.[5][6]

Plasma Chemistry and Etching Mechanism

Methodological & Application





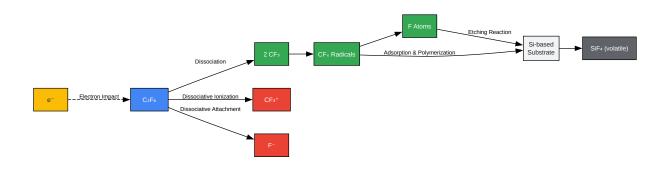
The etching efficacy of a C_2F_6 plasma is rooted in its dissociation into various reactive species upon electron impact. The primary dissociation pathway of C_2F_6 results in the formation of trifluoromethyl (CF₃) radicals.[7] These radicals, along with other fluorocarbon fragments (CF_x) and fluorine atoms (F), are the key etchants.

The general mechanism for etching silicon-based materials with a C₂F₆ plasma can be summarized as follows:

- Plasma Generation: An external energy source, typically radio frequency (RF) power, is applied to the C₂F₆ gas at low pressure, creating a plasma.
- Dissociation: High-energy electrons in the plasma collide with C₂F₆ molecules, breaking them down into reactive radicals (e.g., CF₃, CF₂, CF) and ions (e.g., CF₃⁺).[7][8]
- Adsorption and Reaction: These reactive species adsorb onto the substrate surface.
 Fluorine-containing species react with the silicon in the substrate to form volatile products, primarily silicon tetrafluoride (SiF₄).[8]
- Polymerization: Concurrently, CF_x radicals can polymerize on the surface, forming a thin fluorocarbon film. This polymer layer plays a crucial role in anisotropic etching by protecting the feature sidewalls from lateral etching while being removed from the bottom of the feature by energetic ion bombardment.[5][6][9]
- Desorption: The volatile etch products (e.g., SiF₄, CO, CO₂) desorb from the surface and are pumped out of the reaction chamber.[4]

The following diagram illustrates the key gas-phase reactions in a C₂F₆ plasma.





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C₂F₆ Plasma Dissociation Pathways

Applications and Protocols

Hexafluoroethane is employed for etching a variety of materials in semiconductor manufacturing. The process parameters are critical in determining the etch rate, selectivity to other materials, and the resulting feature profile.

Silicon Dioxide (SiO₂) Etching

C₂F₆ is highly effective for etching silicon dioxide. The carbon present in the fluorocarbon plasma reacts with the oxygen in SiO₂ to form volatile products like CO and CO₂, facilitating the etching process.[4] This reaction pathway enhances the selectivity of SiO₂ etching over silicon.

Experimental Protocol: Reactive Ion Etching (RIE) of SiO2

- Substrate Preparation: A silicon wafer with a thermally grown or deposited SiO₂ layer is patterned using standard photolithography with a suitable photoresist mask.
- Chamber Preparation: The plasma etching chamber is cleaned with an oxygen plasma to remove any residual fluorocarbon polymer from previous runs.



- Wafer Loading: The patterned wafer is loaded into the RIE chamber.
- Process Parameters: The following is a typical set of starting parameters for SiO₂ etching.
 These should be optimized for the specific tool and desired etch characteristics.
 - Gas: C₂F₆ / CHF₃ mixture (CHF₃ is often added to enhance selectivity to silicon)[4]

C₂F₆ Flow Rate: 20-60 sccm

CHF₃ Flow Rate: 40-80 sccm

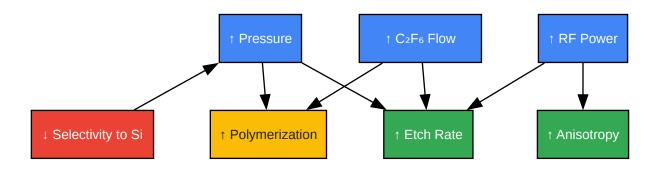
Pressure: 10-150 mTorr

RF Power: 100-300 W

Substrate Temperature: 20-40 °C

- Plasma Ignition and Etching: The gas flows are stabilized, and the RF power is applied to ignite the plasma. The etching proceeds for a predetermined time or until endpoint detection.
- Post-Etch Processing: The wafer is removed from the chamber, and the remaining photoresist is stripped using an appropriate solvent or oxygen plasma ashing.

Logical Relationship: Effect of Process Parameters on SiO₂ Etching



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Influence of key parameters on SiO2 etching.

Silicon Nitride (Si₃N₄) Etching



 C_2F_6 can also be used for etching silicon nitride. However, achieving high selectivity to SiO_2 and Si can be challenging. Often, gas mixtures containing oxygen or other additives are used to control the etch chemistry.[3]

Experimental Protocol: Plasma Etching of Si₃N₄

- Substrate Preparation: A silicon wafer with a deposited Si₃N₄ layer is patterned with a photoresist mask.
- Chamber Preparation: A standard oxygen plasma clean is performed.
- Wafer Loading: The patterned wafer is placed in the plasma reactor.
- Process Parameters:
 - Gas: C₂F₆ / O₂ mixture
 - C₂F₆ Flow Rate: 20-50 sccm
 - O₂ Flow Rate: 5-20 sccm
 - Pressure: 20-100 mTorr
 - RF Power: 150-400 W
 - Substrate Temperature: 20-40 °C
- Plasma Ignition and Etching: The plasma is ignited, and the etching is carried out.
- Post-Etch Processing: The photoresist is stripped.

Quantitative Data

The following tables summarize typical etch rates and selectivities obtained with C₂F₆-based plasma etching processes. The values can vary significantly depending on the specific plasma reactor and process conditions.

Table 1: Etch Rates of Various Materials in C₂F6-based Plasmas



Material	Etchant Gas	RF Power (W)	Pressure (mTorr)	Gas Flow (sccm)	Etch Rate (Å/min)	Referenc e
SiO ₂	C ₂ F ₆ /CHF ₃	255	150	60	612	[4]
Polysilicon	C ₂ F ₆ /CHF ₃	255	150	60	97	[4]
Si ₃ N ₄	C ₂ F ₆	200	30	20	860	[3]
SiO ₂	C ₂ F ₆	200	30	20	~700	[3]
Si	C ₂ F ₆	200	30	20	~500	[3]
SiOC	C ₂ F ₆	800	10	40	Varies with bias	[10]
SiC	C ₂ F ₆	800	10	40	Varies with bias	[10]

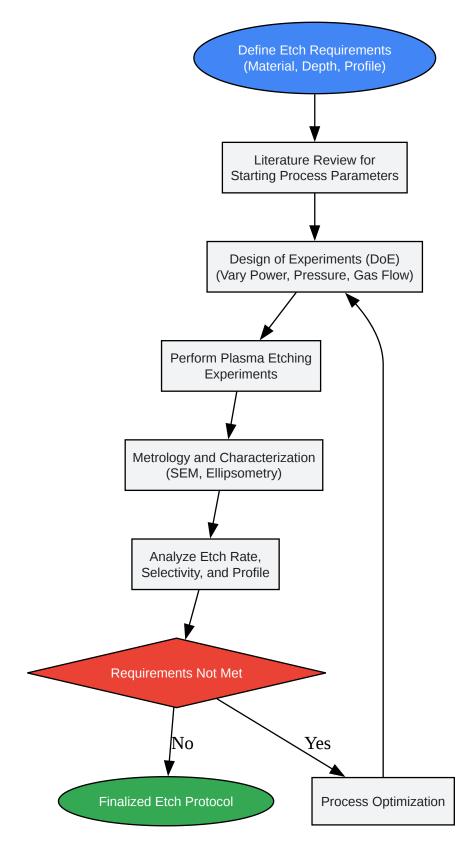
Table 2: Selectivity of C₂F₆-based Plasma Etching

Etched Material	Mask/Underlyi ng Layer	Etchant Gas	Selectivity	Reference
SiO ₂	Polysilicon	C ₂ F ₆ /CHF ₃	6.3:1	[4]
SiOC	SiC	C ₂ F ₆	~1.8:1	[10]

Experimental Workflow

The following diagram outlines a typical experimental workflow for developing a plasma etching process using C_2F_6 .





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Workflow for Plasma Etch Process Development.



Safety and Handling

Hexafluoroethane is a colorless, odorless, and relatively non-toxic gas.[2] However, it is an asphyxiant in high concentrations due to the displacement of oxygen.[2] As a perfluorinated compound, C₂F₆ is a potent greenhouse gas with a high global warming potential.[11][12] Therefore, appropriate abatement systems should be in place to minimize its release into the atmosphere.[12] Standard safety protocols for handling compressed gases should be strictly followed.[13][14][15] This includes using appropriate personal protective equipment (PPE) such as safety glasses and gloves, ensuring adequate ventilation, and using gas detection systems. [13][14]

Conclusion

Hexafluoroethane is a versatile and effective etchant gas for a range of materials in semiconductor fabrication, particularly for silicon dioxide. A thorough understanding of the plasma chemistry and the influence of process parameters is essential for developing robust and repeatable etching processes. The protocols and data presented in these application notes serve as a valuable starting point for researchers and professionals in the field. Careful process optimization and adherence to safety protocols are paramount for successful and responsible use of C_2F_6 in plasma etching.

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